molecular formula C14H10IN5O B12534668 N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-57-2

N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B12534668
CAS No.: 651769-57-2
M. Wt: 391.17 g/mol
InChI Key: VHKJWUPOXQAIAG-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features an iodophenyl group and a tetrazolyl group attached to a benzamide backbone, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves multiple steps:

    Formation of the Iodophenyl Intermediate: The initial step involves the iodination of a phenyl ring to form the 3-iodophenyl intermediate. This can be achieved using iodine and an oxidizing agent such as nitric acid.

    Tetrazole Formation: The tetrazole ring is synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile compound under acidic conditions.

    Coupling Reaction: The final step involves coupling the 3-iodophenyl intermediate with the tetrazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The benzamide and tetrazole groups can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, cyanides, or other substituted phenyl derivatives.

    Oxidation Products: Oxidized forms of the benzamide or tetrazole groups.

    Reduction Products: Reduced forms of the benzamide or tetrazole groups.

Scientific Research Applications

N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide: Similar structure but with the iodine atom at the 4-position.

    N-(3-bromophenyl)-4-(2H-tetrazol-5-yl)benzamide: Bromine instead of iodine.

    N-(3-iodophenyl)-4-(1H-tetrazol-5-yl)benzamide: Different isomer of the tetrazole ring.

Uniqueness

N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide is unique due to the specific positioning of the iodophenyl and tetrazolyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

651769-57-2

Molecular Formula

C14H10IN5O

Molecular Weight

391.17 g/mol

IUPAC Name

N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C14H10IN5O/c15-11-2-1-3-12(8-11)16-14(21)10-6-4-9(5-7-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20)

InChI Key

VHKJWUPOXQAIAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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